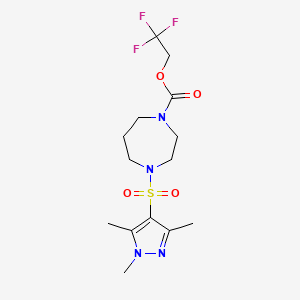
2,2,2-trifluoroethyl 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoroethyl 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate is a useful research compound. Its molecular formula is C14H21F3N4O4S and its molecular weight is 398.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2,2,2-trifluoroethyl 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological mechanisms, and activity across various biological systems.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with readily available precursors such as 1,3,5-trimethyl-1H-pyrazole and 2,2,2-trifluoroethylamine.
- Reaction Conditions : Common solvents include dichloromethane or tetrahydrofuran, often requiring catalysts like N,N’-dicyclohexylcarbodiimide for amide coupling.
- Yield and Purification : The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels.
Biological Mechanisms
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets:
- Binding Affinity : The trifluoroethyl group enhances the compound's binding affinity to various receptors and enzymes. This modification can significantly alter the pharmacokinetic properties of the molecule.
- Covalent Bonding : The presence of the alkyne moiety facilitates covalent bonding with target proteins, potentially leading to irreversible inhibition of enzymatic activity.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : Studies have shown that derivatives containing the trifluoroethyl group demonstrate significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cellular models .
- Anticancer Properties : In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Cell Lines :
- Case Study on Antioxidant Activity :
Data Tables
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has shown promise in the development of antiviral agents. Research indicates that derivatives of diazepane structures can inhibit viral replication and serve as potential treatments for viral infections caused by filoviruses and other pathogens. A study highlighted the effectiveness of similar compounds in preventing viral infections through specific interactions with viral proteins .
Peptide Stabilization
Recent studies have explored the use of fluoroalcohols, including trifluoroethanol derivatives, in stabilizing peptide structures. The addition of compounds like 2,2,2-trifluoroethyl 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate can enhance the helical structure of peptides such as melittin by increasing hydrophobic interactions and reducing water-peptide hydrogen bonding. This application is significant for peptide-based therapeutic designs .
Materials Science
The incorporation of trifluoroethyl groups in polymer matrices has been investigated for their effects on material properties. Polymers modified with trifluoroethyl-containing compounds exhibit improved thermal stability and resistance to solvents. This property makes them suitable for applications in coatings and advanced materials .
Case Studies
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl 4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F3N4O4S/c1-10-12(11(2)19(3)18-10)26(23,24)21-6-4-5-20(7-8-21)13(22)25-9-14(15,16)17/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUFMRZHDZBSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













